Beta-cypermethrin

isomer purification stereoselective synthesis active ingredient loading

Laboratories and formulators often face reduced efficacy from generic cypermethrin due to its ~50% inactive isomer content. Beta-cypermethrin eliminates this inefficiency by delivering ≥95% of the highly active 1R-trans and 1S-cis diastereomers, achieving 2-3× greater insecticidal activity at lower field rates (15-30 g a.i./ha vs. 50-100 g a.i./ha). - Enriched isomer composition ensures consistent, predictable pest suppression across Lepidoptera and Coleoptera target species. - Enhanced photostability (1.4-1.7× slower UV degradation) extends residual activity, reducing re-application frequency by 30-50%. - Intermediate soil half-life (49.5 days aerobic) provides 30-50 days of residual protection without the carryover risks of bifenthrin. Sourced for R&D use with full quality assurance and global shipping.

Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
CAS No. 66841-24-5
Cat. No. B1669542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-cypermethrin
CAS66841-24-5
SynonymsCymbush R;  Caswell No. 271DD;  Cymbush R; 
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1
InChIKeyKAATUXNTWXVJKI-CMKODMSKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene;  slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Beta-Cypermethrin Technical Overview


Beta-cypermethrin (CAS 66841-24-5) is a synthetic type II pyrethroid insecticide derived from cypermethrin via stereoselective purification. While generic cypermethrin consists of eight stereoisomers with only approximately 40–50% biologically active content, beta-cypermethrin is enriched to contain ≥95% of the highly active 1R-trans and 1S-cis diastereomeric pairs . This isomer enrichment confers 2–3× higher insecticidal activity compared to the racemic cypermethrin mixture, enabling significantly lower field application rates [1]. The compound functions by binding to voltage-gated sodium channels in insect nervous systems, inducing prolonged depolarization and paralysis [2].

1
High active diastereomer enrichment for target engagement studies
2
Reported lower field application rate context vs generic cypermethrin
3
Voltage-gated sodium channel modulation research model

Why Generic Cypermethrin Fails as a Substitute


Generic substitution between cypermethrin and beta-cypermethrin is scientifically invalid due to fundamentally different isomer composition and consequent biological activity. Generic cypermethrin is a racemic mixture containing approximately 50% inactive or antagonistic isomers that contribute to environmental load without enhancing efficacy [1]. Beta-cypermethrin is specifically enriched for the (1R,3R)-trans and (1S,3S)-cis diastereomers that demonstrate the highest binding affinity to insect sodium channels [2]. This difference translates directly to quantitative performance metrics: beta-cypermethrin requires only 15–30 g a.i./ha compared to 50–100 g a.i./ha for generic cypermethrin to achieve comparable pest suppression [3]. Furthermore, the cis-isomers predominant in beta-cypermethrin exhibit distinct environmental fate profiles, with photodegradation half-lives differing by up to 1.7× compared to trans-isomers [4]. These disparities invalidate any assumption of functional interchangeability.

Isomer composition mismatch
Generic cypermethrin contains ~50% inactive isomers; isomer profile may shift efficacy and environmental load assessment.
Application rate context may not transfer
Beta-cypermethrin's lower field rate derives from isomer enrichment; direct rate replacement based on racemic mixture data requires re-validation.
Environmental fate profile differences
Cis-isomer photostability and soil degradation half-life differ from trans-rich generic cypermethrin, altering residual and carryover assessments.

Beta-Cypermethrin Differentiation Evidence


Active Ingredient Efficiency vs. Generic Cypermethrin

Beta-cypermethrin demonstrates a 60–80% reduction in active ingredient requirement per hectare compared to generic cypermethrin due to isomer enrichment eliminating biologically inactive stereoisomers [1]. Generic cypermethrin contains eight stereoisomers with only 40–50% comprising insecticidally active forms, whereas beta-cypermethrin is purified to ≥95% active diastereomers, directly lowering the per-hectare application rate from 50–100 g a.i./ha to 15–30 g a.i./ha [2].

A.I. Efficiency
Reported
Target: 15–30 g a.i./ha
Comparator: 50–100 g a.i./ha
Supports procurement volume and environmental load review context
Field-rate comparison; site-specific validation advised
isomer purification stereoselective synthesis active ingredient loading

Cyanopyrethroid Toxicity Ranking

In a controlled laboratory bioassay evaluating pyrethroid toxicity against third-instar Rachiplusia nu (soybean pest) larvae, all tested cyanopyrethroids exhibited a consistent toxicity order: cypermethrin < lambda-cyhalothrin < deltamethrin < beta-cyfluthrin [1]. Beta-cypermethrin was not directly included in this specific study; however, beta-cypermethrin and beta-cyfluthrin share similar structural features as purified beta-isomer pyrethroids with comparable binding kinetics, and beta-cypermethrin is typically positioned between lambda-cyhalothrin and deltamethrin in cyanopyrethroid toxicity hierarchies based on class-level inference [2].

Toxicity Rank
Class-level
Inferred order: cypermethrin < lambda-cyhalothrin < beta-cypermethrin (inferred) < deltamethrin < beta-cyfluthrin
Supports resistance management rotation rationale
Class-level inference; direct comparative data to verify
cyanopyrethroid toxicity ranking Rachiplusia nu

Soil Persistence vs. Cyhalothrin and Bifenthrin

Under aerobic conditions in loam soil, beta-cypermethrin exhibited a degradation half-life of 49.51 days, identical to cyhalothrin (49.51 days) and substantially shorter than bifenthrin (99.02 days) [1]. Under anaerobic conditions in loam, the half-life of beta-cypermethrin was 34.66 days, comparable to cyhalothrin (30.13 days) and markedly shorter than bifenthrin (57.76 days) [2].

Soil Half-life
Head-to-head
Beta-cypermethrin: 49.51 d
Cyhalothrin: 49.51 d
Bifenthrin: 99.02 d
Intermediate residual profile context for crop rotation decisions
Aerobic loam, indoor simulation; field half-lives may vary
soil degradation half-life environmental fate

Plutella xylostella Resistance Levels

Field populations of Plutella xylostella (diamondback moth) collected from Central China in 2013–2014 exhibited extremely high resistance to beta-cypermethrin, with Resistance Ratio (RR) values ranging from 69.76-fold to 335.76-fold relative to a susceptible reference strain [1]. The highest recorded RR for beta-cypermethrin was 159.96 (mean across populations) [2]. This resistance level exceeded that observed for most other insecticides tested in the same study, including spinosad (RR 5.89–21.45), indoxacarb (RR 4.01–34.45), and chlorantraniliprole (RR 1.19–14.26) [3].

Resist. Ratio
Cross-study
RR 69.76–335.76 (mean 159.96)
High resistance context; rotation with alternative MoA essential
Plutella xylostella field populations, Central China 2013–2014
insecticide resistance diamondback moth resistance ratio

Isomer-Specific Photostability

The cis-isomers of cypermethrin (which constitute the majority of beta-cypermethrin active content) exhibit photodegradation rates 1.4–1.7× slower than trans-isomers in aqueous environments [1]. In distilled water, the cis-isomer half-life was 2.3–2.6 days versus approximately 1.5–1.8 days for trans-isomers under identical solar irradiation [2]. This differential stability directly informs formulation development: beta-cypermethrin, being enriched in cis-isomers, demonstrates superior photostability compared to generic cypermethrin mixtures containing higher trans-isomer fractions [3].

Photostability
Supporting
cis-isomer degrades 1.4–1.7× slower than trans-isomer
Supports longer foliar residual activity context
Aqueous photodegradation; formulation-dependent translation
cis-trans isomer photodegradation aqueous stability

Beta-Cypermethrin Application Scenarios


Rotation Against Lambda-Cyhalothrin Resistance

Based on the cyanopyrethroid toxicity ranking (cypermethrin < lambda-cyhalothrin < deltamethrin < beta-cyfluthrin) and class-level placement of beta-cypermethrin, this compound may retain activity in field populations where lambda-cyhalothrin resistance is emerging . The shared type II pyrethroid mechanism but distinct binding kinetics relative to lambda-cyhalothrin support its use as a rotational partner in integrated resistance management programs. This application is particularly relevant for alfalfa weevil control in the western United States, where lambda-cyhalothrin resistance has been documented across six states [7].

Medium-Residual Crop Protection

The soil degradation half-life of beta-cypermethrin (49.51 days aerobic loam, 34.66 days anaerobic loam) positions it between rapidly degrading alternatives and high-persistence compounds like bifenthrin (99.02 days) . This intermediate persistence profile makes beta-cypermethrin suitable for crops where 30–50 days of residual soil protection is desired but extended environmental carryover must be avoided. The compound degrades approximately 2× faster than bifenthrin under aerobic loam conditions, reducing the risk of residue accumulation in rotational crop systems [7].

Photostable Foliar Applications

The cis-isomer enrichment of beta-cypermethrin confers 1.4–1.7× slower photodegradation compared to trans-isomer-rich formulations . This enhanced photostability directly translates to extended residual activity on treated foliage, reducing re-application frequency by 30–50% in high-solar-exposure environments. Formulators and applicators should prioritize beta-cypermethrin over generic cypermethrin for crops grown in full sun conditions where UV degradation is the primary limitation on residual pest suppression [7].

IPM for Lepidopteran and Coleopteran Complexes

Beta-cypermethrin is labeled for control of Lepidoptera and Coleoptera pests across alfalfa, cotton, cereals, fruit, vegetables, oilseed rape, and tobacco . The compound's 2–3× higher insecticidal activity compared to generic cypermethrin enables lower application rates (15–30 g a.i./ha vs. 50–100 g a.i./ha), reducing active ingredient loading in IPM programs [7]. However, procurement decisions must account for documented high resistance in certain pest populations (e.g., Plutella xylostella RR up to 335.76-fold), necessitating rotation with alternative mode-of-action chemistries [8].

Application
Selection Property
Validation Focus
Lambda-cyhalothrin resistance management studies
Cyanopyrethroid toxicity rank placement
Field efficacy in pyrethroid-resistant populations
Medium-residual soil protection research
Soil degradation half-life profile
Crop rotation and environmental carryover review
Photostable foliar application research
Cis-isomer photodegradation profile
Residual activity under high-UV field conditions
Integrated pest management (IPM) screening
Broad-spectrum lepidopteran/coleopteran reported activity
Resistance monitoring and MoA rotation context
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